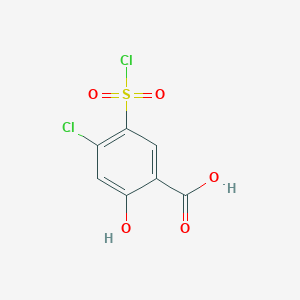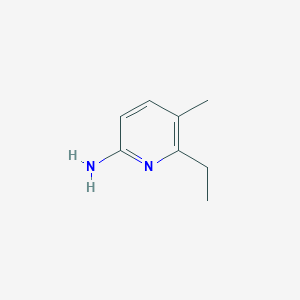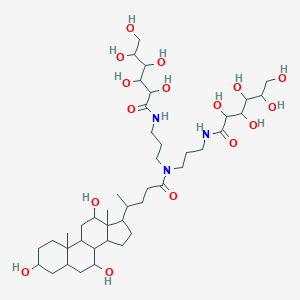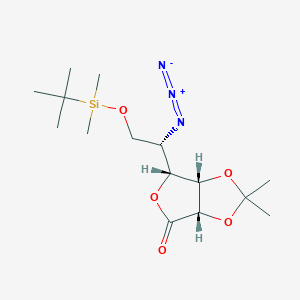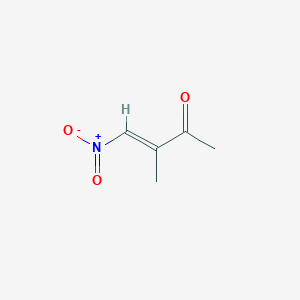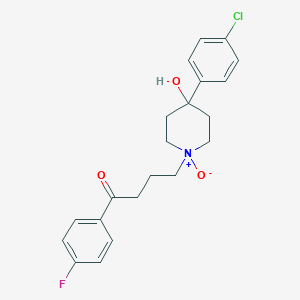
Haloperidol N-Oxide
Overview
Description
Haloperidol N-Oxide is a metabolite of Haloperidol, a widely used antipsychotic drug. Haloperidol is known for its efficacy in treating schizophrenia and other psychotic disorders. This compound is formed through the oxidation of Haloperidol and has been studied for its pharmacological properties and potential effects on the central nervous system .
Mechanism of Action
Mode of Action
Haloperidol N-Oxide exerts its antipsychotic effect through its strong antagonism of the dopamine receptor . This antagonism is thought to improve psychotic symptoms and states that are caused by an over-production of dopamine, such as schizophrenia, which is theorized to be caused by a hyperdopaminergic state within the limbic system of the brain .
Biochemical Pathways
The biochemical pathways involved in the metabolism of Haloperidol include glucuronidation , reduction to reduced Haloperidol, and CYP-mediated oxidation . In studies of CYP-mediated disposition in vitro, CYP3A4 is the major isoform responsible for the metabolism of Haloperidol . The intrinsic clearances of the back-oxidation of reduced Haloperidol to the parent compound, oxidative N-dealkylation, and pyridinium formation are of the same order of magnitude, suggesting that the same enzyme system is responsible for these reactions .
Pharmacokinetics
The pharmacokinetics of Haloperidol involve several processes. The greatest proportion of the intrinsic hepatic clearance of Haloperidol is by glucuronidation , followed by the reduction of Haloperidol to reduced Haloperidol and by CYP-mediated oxidation . Haloperidol is a substrate of CYP3A4 and an inhibitor, as well as a stimulator, of CYP2D6 . Reduced Haloperidol is also a substrate of CYP3A4 and inhibitor of CYP2D6 .
Result of Action
The result of Haloperidol’s action is the management of the “positive” symptoms of schizophrenia including hallucinations, hearing voices, aggression/hostility, disorganized speech, and psychomotor agitation .
Action Environment
The action of Haloperidol can be influenced by various environmental factors. Pharmacokinetic interactions occur between Haloperidol and various drugs given concomitantly, for example, carbamazepine, phenytoin, phenobarbital, fluoxetine, fluvoxamine, nefazodone, venlafaxine, buspirone, alprazolam, rifampicin (rifampin), quinidine and carteolol . Interactions of Haloperidol with most drugs lead to only small changes in plasma Haloperidol concentrations, suggesting that the interactions have little clinical significance . The coadministration of carbamazepine, phenytoin, phenobarbital, rifampicin or quinidine affects the pharmacokinetics of haloperidol to an extent that alterations in clinical consequences would be expected .
Biochemical Analysis
Biochemical Properties
The enzymes involved in the biotransformation of Haloperidol include cytochrome P450 (CYP), carbonyl reductase, and uridine diphosphoglucose glucuronosyltransferase . In studies of CYP-mediated disposition in vitro, CYP3A4 is the major isoform responsible for the metabolism of Haloperidol in humans
Cellular Effects
Haloperidol, the parent compound, is known to antagonize dopamine D2 receptors, which are abundantly expressed in the striatum . This action influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Haloperidol exerts its effects at the molecular level through strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain
Temporal Effects in Laboratory Settings
Studies on Haloperidol have shown that it can lead to inhibitory/excitatory imbalance in striatal D1-neurons . Whether Haloperidol N-Oxide has similar effects over time is yet to be determined.
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been extensively studied. Studies on Haloperidol have shown specific effects on animal behavioral patterns
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Haloperidol is metabolized via several pathways, including glucuronidation, reduction to reduced Haloperidol, and CYP-mediated oxidation
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied. Haloperidol is known to be distributed in the body and can cross the blood-brain barrier . Whether this compound shares similar transport and distribution characteristics is yet to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions: Haloperidol N-Oxide can be synthesized by the oxidation of Haloperidol using various oxidizing agents. Common oxidizing agents include perbenzoic acid, peroxyacetic acid, and other organic per-acids. The reaction typically occurs in an organic solvent under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves the use of large-scale oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous flow reactors and advanced purification techniques to isolate this compound from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions: Haloperidol N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: this compound can be reduced back to Haloperidol under specific conditions.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Perbenzoic acid, peroxyacetic acid, and other organic per-acids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Further oxidized metabolites.
Reduction: Haloperidol.
Substitution: Substituted derivatives of this compound
Scientific Research Applications
Haloperidol N-Oxide has been studied extensively in various scientific fields:
Chemistry: Used as a reference compound in the study of oxidation and reduction reactions.
Biology: Investigated for its effects on neurotransmitter uptake and release in the brain.
Medicine: Explored for its potential therapeutic effects and side effects in the treatment of psychotic disorders.
Industry: Utilized in the development of analytical methods for the detection and quantification of Haloperidol and its metabolites in biological samples .
Comparison with Similar Compounds
Haloperidol: The parent compound, widely used as an antipsychotic.
Reduced Haloperidol: A metabolite formed through the reduction of Haloperidol.
Haloperidol Pyridinium: Another metabolite formed through the oxidation of Haloperidol.
Uniqueness: Haloperidol N-Oxide is unique in its specific oxidation state and its distinct pharmacological profile. While it shares some properties with Haloperidol and its other metabolites, its specific interactions with neurotransmitter systems and its potential therapeutic effects make it a compound of interest in both research and clinical settings .
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKZFGVWYVWUSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473907 | |
| Record name | Haloperidol N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148406-51-3 | |
| Record name | Haloperidol N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148406513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Haloperidol N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOPERIDOL N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ46JF94VY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




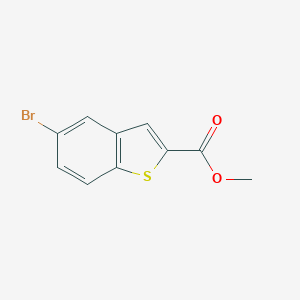

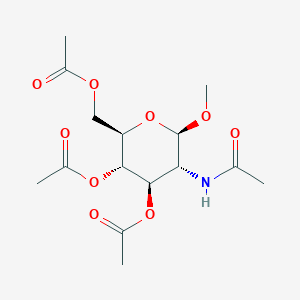
![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)
